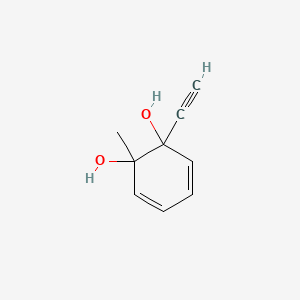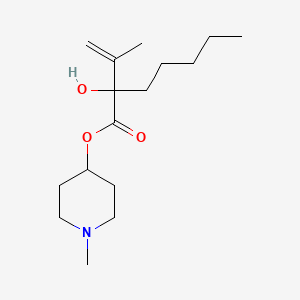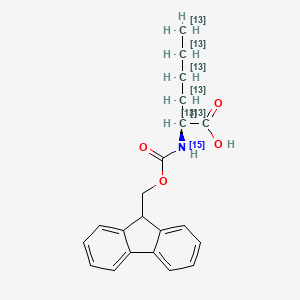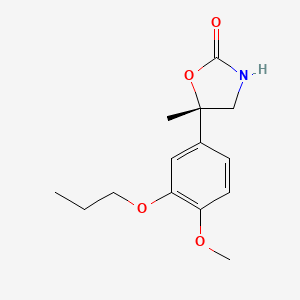
Ethanedioic Acid Monoethyl Ester; Oxalic Acid Ethyl Ester; Oxalic Acid Monoethyl Ester; Ethyl Hydrogen Oxalate; Monoethyl Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic Acid Ethyl Ester, also known as Diethyl Oxalate, is an organic compound with the chemical formula C6H10O4. It is a colorless liquid with a mild, pleasant odor. This ester is derived from oxalic acid and ethanol and is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxalic Acid Ethyl Ester can be synthesized through the esterification of oxalic acid with ethanol. The reaction typically involves heating oxalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
C2H2O4+2C2H5OH→C6H10O4+H2O
In this process, oxalic acid reacts with ethanol to form Oxalic Acid Ethyl Ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of Oxalic Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity Oxalic Acid Ethyl Ester .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic Acid Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
-
Hydrolysis: : In the presence of water and an acid or base catalyst, Oxalic Acid Ethyl Ester can be hydrolyzed to form oxalic acid and ethanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and ethanol .
-
Reduction: : Oxalic Acid Ethyl Ester can be reduced to form ethylene glycol and ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) .
-
Substitution: : The ester group in Oxalic Acid Ethyl Ester can be substituted with other nucleophiles, such as amines, to form amides .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Amines and other nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Oxalic acid and ethanol.
Reduction: Ethylene glycol and ethanol.
Substitution: Amides and other substituted products.
Wissenschaftliche Forschungsanwendungen
Oxalic Acid Ethyl Ester has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of Oxalic Acid Ethyl Ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of oxalic acid and ethanol. In reduction reactions, the ester is reduced to ethylene glycol and ethanol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Oxalic Acid Ethyl Ester can be compared with other esters and oxalate derivatives:
Dimethyl Oxalate: Similar to Oxalic Acid Ethyl Ester but with methyl groups instead of ethyl groups.
Diethyl Carbonate: An ester of carbonic acid, used as a solvent and in organic synthesis.
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Oxalic Acid Ethyl Ester is unique due to its specific reactivity and applications in the synthesis of oxalate derivatives and its use in various industrial processes.
Eigenschaften
Molekularformel |
C23H29FN4O3 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
3-[2-[4-[(Z)-C-(4-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H29FN4O3/c1-15-18(23(30)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22(26-31)19-6-5-17(24)14-20(19)29/h5-6,14,16,29,31H,2-4,7-13H2,1H3/b26-22- |
InChI-Schlüssel |
QGINLGWKFUKWBV-ROMGYVFFSA-N |
Isomerische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)O |
Kanonische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)



![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)


![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)



